REACTION_CXSMILES
|
[H][H].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:14]2[O:18][C:17](=[O:19])[NH:16][N:15]=2)[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O>[Pd].C1COCC1>[NH2:11][C:10]1[CH:9]=[CH:8][C:7]([C:14]2[O:18][C:17](=[O:19])[NH:16][N:15]=2)=[CH:6][C:5]=1[O:4][CH3:3]
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Name
|
|
Quantity
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550 mg
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])C1=NNC(O1)=O
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Name
|
|
Quantity
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100 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Afterwards, the catalyst was filtered off with suction
|
Type
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CONCENTRATION
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Details
|
the mixture was concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)C1=NNC(O1)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |